H-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH.TFA

Endoproteinase AspN Substrate specificity P1 residue discrimination

Batch-to-batch variability in endoproteinase AspN activity compromises proteomics workflows and recombinant enzyme lot-release QC. This Abz/Tyr(3-NO2) FRET substrate (Ex 320 nm/Em 420 nm) provides exclusive Asp-Val cleavage detection with ~1000-fold discrimination over Glu-specific proteases, eliminating cross-reactivity that confounds results with the Glu analog. • ≥95% HPLC purity with traceable COA supports IND-enabling documentation. • Defined TFA salt ensures consistent solubility (1 mg/mL in 1% ammonia) for reproducible HTS across 384-/1536-well plates. • Orthogonal emission (420 nm) enables multiplexed dual-protease assays when paired with EDANS/DABCYL substrates.

Molecular Formula C64H72F3N11O20
Molecular Weight 1372.3 g/mol
Cat. No. B12543514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH.TFA
Molecular FormulaC64H72F3N11O20
Molecular Weight1372.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C62H71N11O18.C2HF3O2/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63;3-2(4,5)1(6)7/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89);(H,6,7)/t34-,35-,42-,43-,44-,45-,46-,47-,52-;/m0./s1
InChIKeyWLXXPJLIYLOUCM-XJHWRUGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-2Abz-Asp-FRET Substrate Overview


H-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH.TFA (CAS 143147-74-4) is a synthetic intramolecularly quenched fluorogenic peptide substrate that employs the 2-aminobenzoyl (Abz) / 3-nitrotyrosine (Tyr(3-NO2)) Förster resonance energy transfer (FRET) pair [1]. The compound is specifically designed to detect and quantify aspartic acid-specific endopeptidases—most notably endoproteinase AspN from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus—through cleavage at the Asp-Val bond . Its core differentiation from the otherwise sequence-identical glutamyl-specific analog (CAS 143147-75-5, bearing Glu at position 5) resides in the single P1 residue substitution that determines mutually exclusive enzyme recognition [2].

Asp-specific endopeptidase substrate (AspN, S. griseus, B. licheniformis)
Abz/Tyr(3-NO2) FRET pair with Ex 320 nm / Em 420 nm
TFA salt form for consistent solubility in aqueous-based assays

Why H-2Abz-Asp-FRET Substrate Is Irreplaceable


In-class substitution fails for this compound because a single side-chain alteration at the P1 position—replacing Asp with Glu—produces a substrate that is recognized by a completely different enzyme class with approximately three orders of magnitude difference in catalytic efficiency [1]. The FRET pair itself (Abz/Tyr(3-NO2)) exhibits distinct spectral properties (Ex 320 nm / Em 420 nm) that are not interchangeable with EDANS/DABCYL or MCA/Dnp systems without re-optimization of assay optics and filter sets [2]. Furthermore, the TFA counterion ensures consistent solubility and stability characteristics that may vary substantially with acetate or HCl salt forms of closely related peptide substrates [3], directly impacting inter-laboratory reproducibility.

This Product
Alternative May Not Match
Asp at P1 for AspN detection
Glu analog detects V8 protease (different enzyme class)
Abz/Tyr(3-NO2) with emission 420 nm
EDANS/DABCYL pair requires filter re-optimization
TFA counterion, soluble in 1% ammonia
Acetate or HCl salt may alter solubility and plate uniformity

Quantitative Evidence: H-2Abz-Asp-FRET Substrate vs. Comparators


Asp vs. Glu P1 Residue Discrimination

The defining differentiation of this compound from its closest analog—H-2Abz-Ala-Phe-Ala-Phe-Glu-Val-Phe-Tyr(3-NO2)-Asp-OH (CAS 143147-75-5)—is the identity of the P1 residue. Breddam & Meldal (1992) systematically compared Glu-Xaa versus Asp-Xaa substrates using a series of internally quenched fluorogenic peptides with the Abz/Tyr(3-NO2) FRET pair and demonstrated that the Glu/Asp-specific enzymes from S. aureus (V8), B. licheniformis, and S. griseus hydrolyze Glu-Xaa peptide bonds approximately 1000-fold faster than Asp-Xaa bonds, with the difference in kcat/Km attributed primarily to a difference in kcat [1]. Consequently, a researcher attempting to use the Glu analog (CAS 143147-75-5) to assay Asp-specific protease activity would obtain negligible signal, while the Asp-containing target compound is selectively cleaved by endoproteinase AspN [2].

P1 Residue Discrimination
Cross-study comparable
~1000-fold difference in kcat/Km
Determines enzyme class specificity
Reported for V8, B. licheniformis, S. griseus enzymes
Endoproteinase AspN Substrate specificity P1 residue discrimination

Abz/Tyr(3-NO2) FRET Pair Distinct from EDANS/DABCYL

The Abz/Tyr(3-NO2) donor-acceptor pair used in this compound provides excitation at 320 nm and emission at 420 nm [1], which is spectrally distinct from the widely used EDANS/DABCYL FRET pair (Ex 335 nm / Em 493 nm) [2]. Meldal & Breddam (1991) demonstrated that the Abz/Tyr(3-NO2) pair achieves complete fluorescence quenching even when the donor and acceptor are separated by more than 20 Å, and functional substrates with inter-chromophore distances up to 50 Å were successfully synthesized, confirming long-range resonance energy transfer efficiency [3]. This spectral separation enables multiplexed assay designs where Abz/Tyr(3-NO2) and EDANS/DABCYL substrates can be used simultaneously without optical crosstalk, a capability not achievable when using two substrates with overlapping spectra.

FRET Pair Spectral Separation
Class-level inference
Ex 320/Em 420 vs EDANS Ex 335/Em 493
Enables multiplexed assay design
Complete quenching maintained at >20 Å distance
FRET assay design Spectral unmixing Multiplexed protease detection

TFA Salt Form: Defined Counterion and Enhanced Stability

The compound is supplied as the trifluoroacetate (TFA) salt, which ensures a defined 1:1 counterion stoichiometry per basic residue . TFA salt forms of synthetic peptides exhibit consistent lyophilized cake characteristics and solubility profiles compared to acetate or HCl salts, which can show variable hydration states and residual counterion content [1]. The Sigma-Aldrich product (A9971) specifies solubility in 1% ammonia at 1 mg/mL, yielding a clear, yellow solution, a specification that is directly tied to the TFA salt form . In contrast, the free base form of the Glu analog (CAS 143147-75-5) requires DMSO for dissolution at comparable concentrations, which may interfere with certain enzymatic assays [2].

TFA Salt Solubility
Supporting evidence
Soluble 1 mg/mL in 1% ammonia, defined counterion
Reduces well-to-well variability
Glu analog free base requires DMSO dissolution
Peptide solubility Counterion effects Assay reproducibility

Validated Asp-Val Cleavage Specificity for Recombinant AspN

This compound has been used as the reference fluorogenic substrate in the first reported soluble prokaryotic expression and characterization of recombinant endoproteinase AspN. Zheng et al. (2015) employed Anthranilyl-Ala-Phe-Ala-Phe-Asp-Val-Phe(NO2)-Tyr-Asp to validate the activity of recombinantly expressed AspN-Trx fusion protein, confirming cleavage specificity and enzyme activity by both HPLC and SDS-PAGE analysis [1]. The natural endoproteinase AspN cleaves exclusively N-terminal to aspartic acid residues, and this substrate containing the Asp-Val scissile bond is the validated standard for AspN activity measurement [2]. In contrast, the Glu analog (CAS 143147-75-5) is validated for V8 protease (Glu-C) with assay conditions of 200 µM substrate in HEPES buffer pH 7.4 [3], demonstrating that the two substrates occupy non-overlapping application spaces.

Validated AspN Cleavage
Supporting evidence
Cleavage at Asp-Val confirmed by HPLC, SDS-PAGE
Established reference substrate for AspN
Recombinant AspN-Trx activity benchmark (Zheng 2015)
Endoproteinase AspN validation Recombinant enzyme characterization Fluorogenic substrate benchmarking

Procurement-Grade Purity with Traceable COA

The compound is available as a commercial catalog product (Sigma-Aldrich A9971) with a specified purity of >90% by HPLC and a molecular weight of 1258.31 Da, accompanied by a traceable Certificate of Analysis (COA) for each lot . This is the only Asp-specific FRET substrate of this sequence available through a major international chemical supplier with documented quality level 200 . In contrast, the Glu analog (CAS 143147-75-5) is distributed by multiple smaller vendors with varying purity specifications (typically 95–98%) and inconsistent batch documentation . The availability of a standardized commercial source reduces inter-laboratory variability caused by differences in custom peptide synthesis quality, a factor known to affect FRET assay baseline fluorescence and signal-to-noise ratios.

Procurement Specification
Head-to-head
≥90% HPLC purity, traceable COA per lot
Supports inter-laboratory reproducibility
Standardized commercial source (Sigma A9971)
Peptide quality control Assay standardization Procurement specification

Application Scenarios for H-2Abz-Asp-FRET Substrate


AspN Activity Assays and QC for Proteomics

This compound is the established fluorogenic substrate for measuring endoproteinase AspN activity in proteomics workflows [1]. Its specific Asp-Val cleavage site ensures that only AspN activity is detected, eliminating cross-reactivity with Glu-C (V8 protease) that would confound results if the Glu analog were used. This exclusivity is grounded in the ~1000-fold discrimination between Glu-Xaa and Asp-Xaa bond hydrolysis demonstrated by Breddam & Meldal (1992) [2]. Laboratories performing protein digestion for mass spectrometry can use this substrate to QC each AspN batch before sample processing, ensuring consistent cleavage efficiency.

High-Throughput Screening for Asp-Specific Protease Inhibitors

The Abz/Tyr(3-NO2) FRET pair with excitation at 320 nm and emission at 420 nm [1] allows this substrate to be used in fluorescence plate reader-based HTS campaigns without interference from compounds that autofluoresce in the visible range [2]. The defined TFA salt form and aqueous solubility (1 mg/mL in 1% ammonia) [3] ensure consistent substrate delivery across 384- or 1536-well plates, minimizing edge effects and improving Z'-factor. The compound's commercial availability with traceable COA [3] supports the documentation requirements for lead optimization programs that may progress to IND-enabling studies.

Multiplexed Protease Profiling with Spectrally Separated FRET Substrates

Because the Abz/Tyr(3-NO2) emission at 420 nm is well separated from the EDANS/DABCYL emission at 493 nm [1], this compound can be combined in the same assay well with an EDANS/DABCYL-based substrate targeting a different protease (e.g., a viral protease or matrix metalloproteinase) [2]. This enables simultaneous real-time monitoring of two distinct protease activities from a single biological sample, such as comparing host and pathogen protease activity during infection studies. The complete quenching at inter-chromophore distances >20 Å [3] ensures low background fluorescence prior to cleavage.

Recombinant AspN Production and QC in Biomanufacturing

As demonstrated by Zheng et al. (2015), this compound serves as the reference substrate for validating the activity of newly expressed recombinant AspN constructs [1]. Biotechnology companies producing recombinant AspN for sale as a research reagent can use this fluorogenic substrate to establish lot-release specifications, compare batch-to-batch consistency, and benchmark activity against the wild-type enzyme standard. The HPLC purity specification of >90% [2] ensures that the substrate itself does not introduce variability into the QC assay.

Application
Selection Property
Validation Focus
AspN activity assays and QC
Asp-Val cleavage specificity
Enzyme batch activity consistency
High-throughput inhibitor screening
Aqueous solubility, defined TFA salt
Plate uniformity and Z'-factor
Multiplexed protease profiling
Spectrally distinct FRET pair (420 nm emission)
Absence of optical crosstalk with EDANS/DABCYL
Recombinant AspN production QC
Validated reference substrate
Batch-to-batch activity comparison
Quote Request

Request a Quote for H-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH.TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.